Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core fused with a benzyl ester group. The structure includes a hydroxymethyl substituent at position 3 and an isopropyl group at position 2.
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
benzyl 3-(hydroxymethyl)-2-propan-2-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H23N3O3/c1-13(2)17-15(11-22)21-9-8-20(10-16(21)19-17)18(23)24-12-14-6-4-3-5-7-14/h3-7,13,22H,8-12H2,1-2H3 |
InChI Key |
VFADNAFXIJWRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Imidazo[1,2-a]pyrazine derivatives vary widely based on substituents at positions 2, 3, and 5. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF2H, NO2) increase reactivity for further functionalization .
- Hydrophilic Groups (e.g., NH2, hydroxymethyl) improve solubility but may reduce membrane permeability .
- Biological Activity : Sch 32651 demonstrates that substitutions at position 8 (e.g., phenylmethoxy) enhance antiulcer efficacy .
Key Observations :
- Hydrazine Reactions: Commonly used for introducing amino groups (e.g., reports 61% yield for hydrazide formation) .
- High-Yield Routes : Polymerization-based syntheses (e.g., 99% yield in ) are efficient but require specialized conditions .
Pharmacological and Physicochemical Properties
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
